molecular formula C19H20ClN3O2 B2921245 1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034527-98-3

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No. B2921245
M. Wt: 357.84
InChI Key: UJLIOFUPFYPOGJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Crystal Structure and Biological Activity

Research into similar compounds, such as N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, highlights the significance of the crystal structure in understanding the biological activity of these molecules. The indole component's orientation and the involvement of hydroxy groups in hydrogen bonding are key factors in their bioactivity (Saharin et al., 2008).

Synthesis Techniques

Advancements in synthesis techniques, such as the one-pot synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate the efficient production of urea derivatives. This method is notable for its good yields, lack of racemization, and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Anticancer Potential

The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the therapeutic applications of urea derivatives. These compounds, derived from 4-phenylbutyric acid and alkylanilines, have shown cytotoxicity against human adenocarcinoma cells, indicating their potential as cancer treatments (Gaudreault et al., 1988).

Enzyme Inhibition

The study on tetrahydropyrimidine-5-carboxylates and their inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase highlights the role of urea derivatives in developing enzyme inhibitors. These compounds have demonstrated effective inhibition profiles, suggesting their utility in treating diseases related to enzyme dysfunction (Sujayev et al., 2016).

Chemical and Physical Properties Tuning

The research into the anion tuning of rheology, morphology, and gelation of salt hydrogelators based on urea derivatives exemplifies the versatility of these compounds. By adjusting the anion identity, researchers can fine-tune the physical properties of gels, which is crucial for various applications, from materials science to biomedical engineering (Lloyd & Steed, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-10,18,24H,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIOFUPFYPOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

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